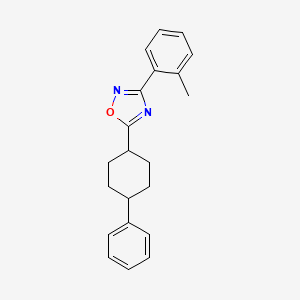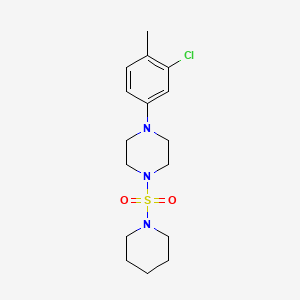
N-(2-benzoylphenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoylphenyl)-1-naphthamide, commonly known as BPN, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN is a member of the family of naphthamides, which are compounds that have been extensively studied for their various biological activities.
Wirkmechanismus
BPN inhibits the activity of the proteasome by binding to the active site of the complex. The proteasome is responsible for the degradation of proteins, which is a critical process in maintaining cellular homeostasis. The inhibition of the proteasome by BPN leads to the accumulation of proteins, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of the proteasome by BPN can have various biochemical and physiological effects. One of the most significant effects of BPN is its ability to induce apoptosis, a process of programmed cell death. Apoptosis is a critical process in the development and maintenance of multicellular organisms and is often dysregulated in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it an ideal compound for high-throughput screening assays. BPN also has a well-characterized mechanism of action, which makes it an excellent tool for studying the proteasome and its role in cellular processes. However, BPN has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of BPN. One of the most promising directions is the development of BPN derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of the role of BPN in the regulation of other cellular processes, such as autophagy and DNA repair. Additionally, the use of BPN in combination with other compounds, such as chemotherapy drugs, may have synergistic effects on cancer treatment.
Conclusion:
In conclusion, BPN is a synthetic compound that has gained significant attention in the scientific community for its potential applications in biomedical research. BPN inhibits the activity of the proteasome, which has therapeutic potential in the treatment of various diseases. BPN has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BPN, including the development of BPN derivatives and the investigation of its role in other cellular processes.
Synthesemethoden
The synthesis of BPN involves the reaction between 2-aminonaphthalene and benzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BPN. The synthesis of BPN is a straightforward process and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
BPN has been extensively studied for its potential applications in biomedical research. One of the most significant applications of BPN is its ability to inhibit the activity of the proteasome, a cellular complex responsible for the degradation of proteins. The inhibition of the proteasome has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(2-benzoylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-23(18-10-2-1-3-11-18)21-14-6-7-16-22(21)25-24(27)20-15-8-12-17-9-4-5-13-19(17)20/h1-16H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLBCRCRLBVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5773141.png)




![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)



![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)

